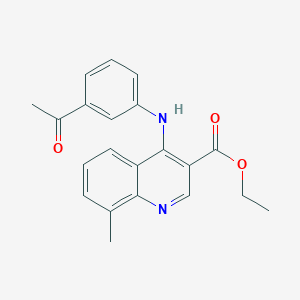![molecular formula C20H28N4O B5656785 N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reaction: The final step involves coupling the pyrazole and piperidine intermediates with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclocondensation and alkylation steps, and employing catalytic hydrogenation for the reduction of pyridine derivatives to piperidine.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Chemical Biology: It serves as a tool to investigate the mechanisms of various biochemical pathways.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and benzamide moieties can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- Indole derivatives
- 1,3-diaza-2,4-cyclopentadienes
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a benzamide moiety. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14-19(15(2)23-22-14)10-12-24(3)20(25)17-8-6-16(7-9-17)18-5-4-11-21-13-18/h6-9,18,21H,4-5,10-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVIOXGBMNNBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCN(C)C(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B5656718.png)
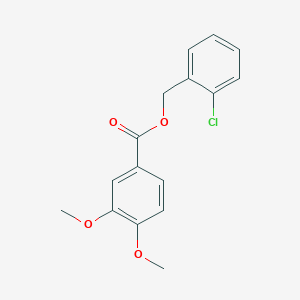
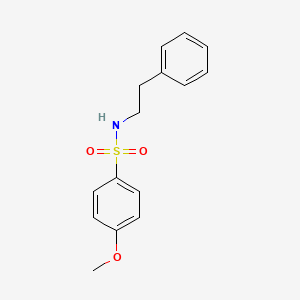
![5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5656742.png)
![2,4,5-trimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5656755.png)
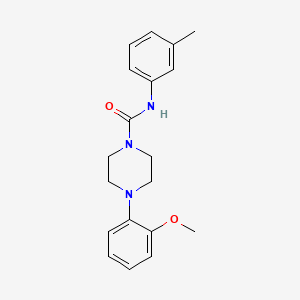
![4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B5656762.png)
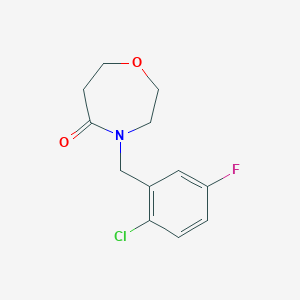

![N-cyclopropyl-3-[5-(2-thienylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5656775.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5656781.png)
![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)
![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)
